N-[(pyridin-4-yl)methyl]guanidine hydrochloride
Overview
Description
N-[(pyridin-4-yl)methyl]guanidine hydrochloride is a chemical compound with the molecular formula C7H11ClN4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring attached to a guanidine moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]guanidine hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with guanidine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Pyridine-4-carboxaldehyde is dissolved in ethanol.
Step 2: Guanidine hydrochloride is added to the solution.
Step 3: The mixture is heated under reflux for several hours.
Step 4: The reaction mixture is cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Step 5: The precipitate is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]guanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction could produce pyridin-4-ylmethylamine derivatives.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties. It is also used in the design of enzyme inhibitors and other bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-[(pyridin-4-yl)methyl]guanidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[(pyridin-4-yl)methyl]guanidine hydrochloride can be compared with other similar compounds, such as:
N-[(pyridin-3-yl)methyl]guanidine hydrochloride: Similar structure but with the pyridine ring attached at the 3-position, which may result in different reactivity and biological activity.
N-[(pyridin-2-yl)methyl]guanidine hydrochloride: Pyridine ring attached at the 2-position, potentially leading to different chemical properties and applications.
N-[(pyridin-4-yl)methyl]thiourea hydrochloride: Replacement of the guanidine moiety with a thiourea group, which can alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-7(9)11-5-6-1-3-10-4-2-6;/h1-4H,5H2,(H4,8,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVOGEKLWLJJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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